molecular formula C16H19ClN2O4 B2363784 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 1903236-81-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2363784
CAS No.: 1903236-81-6
M. Wt: 338.79
InChI Key: KUDZUODSHFJRQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxazepine ring, a carboxamide group, and a tetrahydrofuran ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazepine ring and the tetrahydrofuran ring will introduce rigidity into the structure, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the carboxamide group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Benzofuro[3,2-e]-1,4-diazepines : The synthesis process involves chloroacetylation of 2-acyl-3-aminobenzofuran and subsequent treatment to produce compounds with antimicrobial and anticonvulsant activities. This method highlights the potential for creating pharmacologically relevant derivatives using complex chemical structures similar to the specified compound (Basavaraja, Vaidya, & Chandrashekhar, 2008).

  • Design and Synthesis of Novel Antibacterial Agents : Novel analogs, through the synthesis involving carboxamide derivatives, showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This underscores the importance of the core structure in developing new antibacterial compounds (Palkar et al., 2017).

  • Highly Functionalised β-lactam and Thiazolidine-grafted Derivatives : The synthesis of these derivatives from similar complex molecules demonstrated significant antimicrobial activities against bacterial and fungal strains, illustrating the potential of such compounds in antimicrobial drug development (Babu, Pitchumani, & Ramesh, 2013).

  • Carbonic Anhydrase Inhibitors : A novel class of [1,4]oxazepine-based primary sulfonamides showed strong inhibition of human carbonic anhydrases, suggesting a route for the development of therapeutic agents targeting these enzymes (Sapegin et al., 2018).

Future Directions

The study of novel compounds like this one is an important part of advancing fields like medicinal chemistry. Future research could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-2,7,11H,3-6,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDZUODSHFJRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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